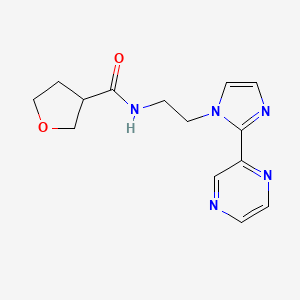

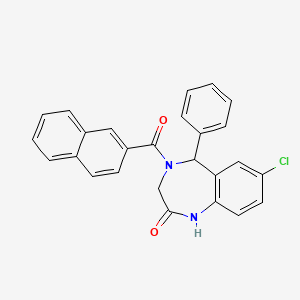

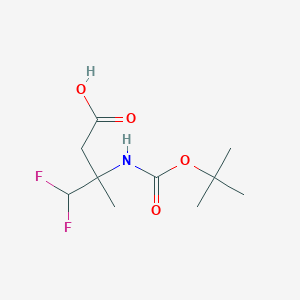

![molecular formula C13H12N2O3S B2878101 2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid CAS No. 446831-10-3](/img/structure/B2878101.png)

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid (2APTACA) is a compound of interest in the field of chemistry and biochemistry. It has been studied for its potential applications in biomedicine, and its synthesis and mechanism of action have been investigated in detail.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Thiophene derivatives like “2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid” are of significant interest in medicinal chemistry due to their pharmacological properties . They have been studied for their potential as biologically active compounds, with applications ranging from anticancer, anti-inflammatory, and antimicrobial activities to antihypertensive and anti-atherosclerotic effects .

Material Science

In material science, thiophene-based molecules are utilized as corrosion inhibitors and play a crucial role in the development of organic semiconductors . Their unique properties make them suitable for creating advanced materials with specific desired characteristics.

Organic Semiconductors

Organic semiconductors are a vital application of thiophene derivatives. They are used in the fabrication of devices such as organic field-effect transistors (OFETs) due to their excellent charge transport properties .

Organic Field-Effect Transistors (OFETs)

The compound’s structural features contribute to its use in OFETs, where it can enhance the performance of the semiconductor layer. Thiophene derivatives are known to improve the stability and efficiency of these transistors .

Organic Light-Emitting Diodes (OLEDs)

In the production of OLEDs, thiophene derivatives are employed for their electroluminescent properties. They help in creating more efficient and longer-lasting OLEDs, which are used in display and lighting technologies .

Corrosion Inhibition

The application of thiophene derivatives in corrosion inhibition is well-documented. They form protective layers on metals, preventing corrosion and extending the life of the material .

Propiedades

IUPAC Name |

2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHLXNADPODFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)